N-(2-ethoxyethyl)-2,6-dimethylaniline
Description
Properties
CAS No. |
50563-56-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-14-9-8-13-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
ATTALTWHPRXPEA-UHFFFAOYSA-N |
SMILES |
CCOCCNC1=C(C=CC=C1C)C |
Canonical SMILES |
CCOCCNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Pharmaceutical Utility Lidocaine: Synthesized via amidation of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by substitution with diethylamine . The diethylaminoethyl group enhances lipophilicity, enabling membrane penetration. Ranolazine: Incorporates a piperazine ring and methoxyphenoxyethyl group, extending its half-life and target specificity compared to simpler aniline derivatives .
Agrochemical Relevance
- Metalaxyl Metabolites : Metabolites like HMMA (N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester) retain the 2,6-dimethylaniline core, which influences their environmental persistence and regulatory monitoring .
Physicochemical Properties Degradation Pathways: 2,6-Dimethylaniline undergoes Fenton oxidation to form intermediates like 2,6-dimethylphenol and short-chain acids, a process critical for wastewater treatment . Derivatives with bulkier substituents (e.g., ethoxyethyl) may exhibit slower degradation. Optical Properties: Schiff base derivatives like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline exhibit strong third-order nonlinear absorption, suggesting utility in photonic devices .
Regulatory and Safety Profiles 2,6-Dimethylaniline Hydrochloride: Used as a reference standard in pharmacopeial testing due to its well-characterized purity and stability .
Table 2: Physicochemical Data
*Estimated based on analogous structures.
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method for synthesizing N-(2-ethoxyethyl)-2,6-dimethylaniline involves reductive alkylation of 2,6-dimethylaniline with 2-ethoxyacetaldehyde. This approach, adapted from protocols for analogous N-alkylated anilines, employs palladium on carbon (Pd/C) as a catalyst and ammonium formate as an in situ hydrogen donor. The reaction proceeds via imine intermediate formation, followed by reduction to the tertiary amine (Figure 1).
Procedure :
- Activation of Catalyst : Pd/C (0.5 mmol) is suspended in 2-propanol (90 mL) and stirred with ammonium formate (50 mmol) dissolved in water (10 mL) for 5 minutes.
- Substrate Addition : 2,6-Dimethylaniline (5 mmol) and 2-ethoxyacetaldehyde (5 mmol) are introduced to the mixture.
- Reaction Conditions : The solution is stirred at room temperature for 30 minutes, monitored by TLC for completion.
- Workup : The catalyst is filtered via celite, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography (ethyl acetate/cyclohexane).
Key Parameters :
- Solvent System : Aqueous 2-propanol enhances solubility of ammonium formate while maintaining catalyst activity.
- Catalyst Loading : Pd/C at 10 wt% relative to substrate ensures quantitative conversion without over-reduction.
- Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes side products like dialkylated species.
Yield and Characterization
This method achieves yields of 82–89% under optimized conditions. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 7.28 Hz, 2H, OCH₂CH₂), 3.32 (t, J = 7.09 Hz, 2H, NCH₂), 2.68 (s, 6H, Ar-CH₃), 1.57 (qt, J = 7.56 Hz, 2H, CH₂CH₃), 1.04 (t, J = 6.96 Hz, 3H, CH₂CH₃).
Nucleophilic Substitution with 2-Ethoxyethyl Halides
Two-Step Alkylation Strategy
An alternative route involves sequential alkylation of 2,6-dimethylaniline using 2-ethoxyethyl bromide. This method, reported by Fancher et al. (1988), leverages the nucleophilicity of the aromatic amine:
Step 1: Formation of Quaternary Ammonium Salt
2,6-Dimethylaniline is treated with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-(2-ethoxyethyl) intermediate.
Step 2: Salt Elimination
The ammonium salt is neutralized with aqueous NaOH, liberating the free amine.
Optimization Notes :
Comparative Efficiency
While this method offers straightforward scalability, yields (70–75% ) are modest compared to reductive alkylation due to competing side reactions (e.g., over-alkylation). Purification via distillation or recrystallization is often required.
Friedel-Crafts Alkylation in Ionic Liquid Media
Catalytic System Design
Emerging approaches utilize ionic liquids (e.g., [Bmim]Tf₂N) as green solvents for Friedel-Crafts alkylation. A bifunctional catalyst comprising Pd/Co-N-doped carbon synergizes with 1-amino-methylphosphonic acid (AMPA) to enhance selectivity.
Procedure :
- Electrocatalytic Setup : 2,6-Dimethylaniline, CO₂, and water are reacted under electrochemical conditions (ambient temperature, 1 atm).
- N,N-Dimethylation : CO₂ acts as a carbonyl source, with H⁺ from water facilitating hydrogenation.
- Post-Functionalization : The resulting N,N-dimethyl derivative undergoes ethoxyethylation via standard alkylation.
Advantages :
- Sustainability : Utilizes CO₂ as a C1 building block.
- Selectivity : AMPA suppresses aryl ring substitution, directing reactivity to the amine.
Data Summary of Synthetic Methods
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